Byzantionoside B

Catalog No.
S649766
CAS No.
135820-80-3
M.F
C19H32O7
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Byzantionoside B

CAS Number

135820-80-3

Product Name

Byzantionoside B

IUPAC Name

(4R)-3,5,5-trimethyl-4-[(3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one

Molecular Formula

C19H32O7

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C19H32O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h7,11,13-18,20,22-24H,5-6,8-9H2,1-4H3/t11-,13+,14-,15-,16+,17-,18-/m1/s1

InChI Key

NYLNHNDMNOPWAZ-ZLEFDVGRSA-N

SMILES

Array

Synonyms

9-hydroxymegastigman-4-en-3-one 9-O-beta-D-glucopyranoside, blumenol C glucoside

Canonical SMILES

CC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C

Isomeric SMILES

CC1=CC(=O)CC([C@H]1CC[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C

The exact mass of the compound Blumenol C glucoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Byzantionoside B is a naturally occurring megastigmane glycoside, specifically the 9-O-β-D-glucopyranoside of 9-hydroxymegastigman-4-en-3-one. In industrial and academic procurement, it serves as a critical analytical reference standard and a biologically active baseline material. Characterized by its specific (6R,9R) absolute configuration, it is actively utilized in osteogenesis research and anti-inflammatory screening assays targeting phospholipase A2 (PLA2) and arachidonic acid pathways. For material selection, procuring high-purity Byzantionoside B provides a reproducible, stereochemically defined marker essential for structural elucidation, chiral NMR calibration, and the standardization of complex botanical extracts from species such as Uraria crinita and Sclerochloa dura [1].

Substituting Byzantionoside B with crude megastigmane mixtures or its closely related C-9 epimer, Blumenol C glucoside, severely compromises both analytical integrity and biological reproducibility. Byzantionoside B possesses a strict (6R,9R) configuration, whereas Blumenol C glucoside is the (6R,9S) epimer [1]. This subtle stereochemical variance dictates distinct 13C-NMR chemical shifts and alters interaction profiles in in vitro assays. In procurement contexts, utilizing the incorrect epimer or an unresolved mixture for the quality control of osteogenic or anti-inflammatory botanicals leads to the misidentification of active pharmaceutical ingredients (APIs) and invalidates calibrations reliant on the modified Mosher’s method [2].

Absolute Configuration Resolution: (6R,9R) vs (6R,9S) Epimers

Byzantionoside B serves as the definitive (6R,9R) reference standard for megastigmane glycosides. Structural revision studies utilizing the modified Mosher's method demonstrated that Byzantionoside B and Blumenol C glucoside exhibit distinct ΔδS–R distribution patterns, allowing for precise C-9 stereochemical assignment [1]. The empirical rules of 13C-NMR chemical shifts rely on this exact compound to differentiate the (9R) configuration from the (9S) baseline, preventing the mischaracterization of novel isolates during phytochemical screening [1].

Evidence DimensionC-9 Absolute Stereochemistry via NMR
Target Compound Data(6R,9R) configuration with distinct ΔδS–R distribution
Comparator Or BaselineBlumenol C glucoside ((6R,9S) configuration)
Quantified DifferenceEnables definitive differentiation of C-9 epimers via 13C-NMR empirical rules
ConditionsModified Mosher's method and 13C-NMR analysis of MTPA esters

Procuring the exact (6R,9R) epimer is mandatory for validating the stereochemistry of newly isolated megastigmanes and calibrating NMR equipment for chiral secondary alcohols.

Osteogenic Activity and BMP-2/Runx2 Pathway Activation

In bioassay-guided evaluations of Uraria crinita extracts, Byzantionoside B demonstrated quantifiable osteogenic stimulatory activity in human osteoblast cells. At 100 μM concentrations, it exhibited efficacy comparable to active flavone glycosides, which significantly increased alkaline phosphatase (ALP) activity to ~114% and mineralization to ~150% relative to untreated controls [1]. This activity is mediated through the activation of the BMP-2/Runx2 pathway, establishing Byzantionoside B as a reliable, structurally defined positive control for bone regeneration assays compared to inactive botanical constituents [1].

Evidence DimensionOsteogenic stimulation (ALP and Mineralization)
Target Compound DataComparable to active apigenin glycosides (~114% ALP, ~150% mineralization)
Comparator Or BaselineUntreated baseline control (100% baseline)
Quantified Difference~14% increase in ALP and ~50% increase in mineralization
Conditions100 μM concentration in human osteoblast cell cultures

Provides a structurally defined, non-flavonoid positive control for in vitro bone morphogenetic protein-2 (BMP-2) pathway activation and osteoblast differentiation assays.

Anti-Inflammatory Assay Baseline Validation (Arachidonic Acid Pathway)

Byzantionoside B is utilized as a characterized reference compound in the evaluation of anti-inflammatory activities targeting the phospholipase A2 (PLA2) pathway. Isolated from Sclerochloa dura, it serves as a benchmark for assessing the inhibition of arachidonic acid (AA) release [1]. When screening novel inhibitors (which achieve IC50 values as low as 0.09 mg/mL), maintaining pure Byzantionoside B in the testing panel ensures that the baseline activity of known megastigmane glycosides is accurately accounted for, preventing false-positive efficacy claims in crude extract evaluations [1].

Evidence DimensionAnti-inflammatory assay baseline (AA release)
Target Compound DataVerified active constituent in PLA2/AA inhibition panels
Comparator Or BaselineUncharacterized crude extracts
Quantified DifferenceEnables precise IC50 determination of co-isolated novel compounds by providing a known megastigmane baseline
ConditionsArachidonic acid release assay in pro-inflammatory cytokine-stimulated models

Essential for procurement by pharmacology labs needing pure, known constituents to deconvolute the anti-inflammatory activity of complex plant extracts.

Phytochemical Quality Control and NMR Standardization

Due to its strict (6R,9R) configuration, Byzantionoside B is the preferred reference standard for calibrating 13C-NMR equipment and validating the modified Mosher's method for chiral secondary alcohols. It is essential for distinguishing C-9 epimers in newly isolated megastigmane glycosides [1].

In Vitro Osteogenesis and Bone Dysplasia Drug Discovery

Byzantionoside B serves as a highly defined positive control in human osteoblast cell assays. Its ability to upregulate alkaline phosphatase and drive mineralization via the BMP-2/Runx2 pathway makes it a critical procurement item for labs screening natural products for bone regeneration therapies [2].

Deconvolution of Anti-Inflammatory Botanical Extracts

In pharmacological screening, Byzantionoside B is used as a baseline marker to evaluate phospholipase A2 (PLA2) pathway inhibition. Procuring this pure compound allows researchers to accurately isolate and quantify the arachidonic acid release inhibition of novel co-extracted compounds without interference from unknown baseline activities [3].

XLogP3

0.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

372.21480336 Da

Monoisotopic Mass

372.21480336 Da

Heavy Atom Count

26

Appearance

Oil

UNII

6C3V404S0G

Wikipedia

Byzantionoside b

Dates

Last modified: 08-15-2023

Explore Compound Types